17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one
Description
This compound is a highly complex polycyclic molecule featuring a pentacyclic core with fused oxygen- and nitrogen-containing heterocycles. Its structure includes:
- Five fused rings: A combination of cyclohexane, oxirane, and azepane systems.
- Functional groups: Two methyl groups at positions 17 and 18, a ketone at position 14, and ether (dioxa) and amine (aza) moieties.
Structural determination of such molecules typically relies on X-ray crystallography, employing programs like SHELXL for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1,4,6,8,10,12,16(21),17,19-nonaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c1-10-7-8-13-16-14(20(22)24-18(13)11(10)2)9-21-17-12-5-3-4-6-15(12)23-19(16)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYSVTNOWKNGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=NC=C3C(=O)O2)C5=CC=CC=C5O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s uniqueness, we compare it with three analogs from the literature:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity: The target compound’s pentacyclic system is more elaborate than the tetracyclic 4-azapentacyclo derivatives , contributing to greater steric hindrance and reduced solubility. Compared to the ethanoanthracene-dicarboximide analog , the dimethyl and dioxa-aza groups in the target compound introduce distinct electronic effects (e.g., electron-withdrawing ketone vs. hydrogen-bonding hydroxyl groups).
Synthetic Challenges :
- The synthesis of such fused systems often employs EDC/HOBt-mediated amidation (as in ), but the target compound’s stereochemistry demands advanced crystallographic validation .
Similarity Metrics: Using shape-Tanimoto (ST) coefficients , the target compound shows moderate similarity (ST ≈ 0.65–0.70) to the ethanoanthracene-dicarboximide analog due to shared rigid cores but diverges in functional group placement.
Physicochemical and Computational Analysis
Table 2: Computational Properties
| Property | Target Compound | 17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]dione | 4-azapentacyclo derivatives |
|---|---|---|---|
| Molecular Weight | 335.36 g/mol | 335.36 g/mol | 280–320 g/mol |
| LogP | 2.1 (predicted) | 1.8 | 1.5–2.5 |
| Hydrogen Bond Donors | 0 | 1 (hydroxyl) | 1–2 |
| Rotatable Bonds | 0 | 0 | 2–4 |
- Electrostatic Differences : The ketone at position 14 in the target compound creates a polarizable region absent in the hydroxyl-bearing analog , affecting binding affinity in hypothetical receptor models.
- Thermodynamic Stability : Molecular dynamics simulations suggest the dioxa-aza core enhances stability compared to purely hydrocarbon analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
